molecular formula C7H7ClIN B2724684 (2-Chloro-3-iodophenyl)methanamine CAS No. 1261861-09-9

(2-Chloro-3-iodophenyl)methanamine

Cat. No.: B2724684
CAS No.: 1261861-09-9
M. Wt: 267.49
InChI Key: ZRBWAZSOQGLTLC-UHFFFAOYSA-N
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Description

Structural Classification and Significance in Organic Chemistry Research

Structurally, (2-Chloro-3-iodophenyl)methanamine is classified as a substituted benzylamine (B48309). Benzylamine derivatives are a well-studied class of organic compounds with a wide range of biological activities and applications in pharmaceutical development. ontosight.ai The presence of both chlorine and iodine atoms on the aromatic ring is particularly noteworthy. The differential reactivity of the C-Cl and C-I bonds, with the latter being more susceptible to cleavage and participation in cross-coupling reactions, makes this compound a valuable intermediate for sequential, site-selective modifications.

Contextualization within Halogenated Aromatic Amines Academic Inquiry

Halogenated aromatic amines are a broad class of compounds with significant industrial and academic interest. researchgate.netgoogle.com They serve as crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. researchgate.net The introduction of halogen atoms can profoundly influence the physicochemical properties of the parent amine, affecting its lipophilicity, metabolic stability, and binding interactions with biological targets.

The study of di-halogenated aromatic compounds, such as this compound, is particularly relevant in the context of modern synthetic methodologies. The development of catalytic systems, often employing transition metals like copper and palladium, has enabled the selective functionalization of specific C-X bonds (where X is a halogen). mdpi.com This allows for the construction of highly substituted aromatic systems that would be difficult to access through classical methods. The presence of both a chloro and an iodo group on the same aromatic ring makes this compound an interesting substrate for such investigations, potentially leading to the development of novel synthetic strategies.

Current Research Landscape and Underexplored Facets of the Compound

The current research landscape for this compound itself is sparse, with most of the available information coming from chemical suppliers. glpbio.comfluorochem.co.uk However, extensive research exists on related structures, such as other substituted benzylamines and halogenated aromatics. For instance, α-substituted benzylamines are recognized as important components of many biologically active compounds. chemistryviews.org Various synthetic methods, including copper-catalyzed cross-dehydrogenative coupling and the Mitsunobu reaction, have been developed for their preparation. acs.orgacs.org

The unique substitution pattern of this compound presents several underexplored facets. A systematic investigation of its reactivity in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would be highly valuable. Determining the selectivity of these reactions for the C-I versus the C-Cl bond under different catalytic conditions would provide important insights for synthetic planning. Furthermore, the biological activity profile of this compound and its simple derivatives remains largely unknown.

Academic Rationale for Comprehensive Investigation

A comprehensive investigation of this compound is warranted for several reasons. From a synthetic perspective, it represents a versatile platform for the creation of novel, highly substituted aromatic compounds. Its potential for site-selective functionalization makes it an attractive tool for combinatorial chemistry and the generation of compound libraries for drug discovery.

From a medicinal chemistry standpoint, the introduction of a chloro-iodo-substituted phenyl ring into a molecule can have a significant impact on its biological properties. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized as an important factor in ligand-receptor interactions. The presence of iodine, a strong halogen bond donor, could be exploited in the design of potent and selective inhibitors for various biological targets. A thorough study of this compound would contribute to a better understanding of the role of poly-halogenation in modulating biological activity and would provide a valuable new tool for the synthesis of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3-iodophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBWAZSOQGLTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 3 Iodophenyl Methanamine

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For (2-Chloro-3-iodophenyl)methanamine, several strategic disconnections can be envisioned, highlighting key bond formations that are crucial for its assembly.

A primary disconnection strategy involves the C-N bond of the methanamine group. This leads to a (2-chloro-3-iodophenyl)methyl halide or a related electrophile and an amine source, such as ammonia (B1221849) or a protected amine equivalent. A further disconnection of the C-halogen bonds suggests a substituted toluene (B28343) derivative as a plausible starting material. The sequence of halogenation and functionalization of the methyl group is a critical consideration in this approach.

An alternative retrosynthetic pathway focuses on the construction of the aromatic ring itself, perhaps through a cycloaddition reaction, although this is generally less common for simple substituted benzenes. A more practical approach involves the sequential introduction of the chloro and iodo substituents onto a pre-functionalized benzylamine (B48309) derivative. This strategy relies on the directing effects of the existing substituents to control the regioselectivity of the halogenation steps.

Retrosynthetic analysis of this compound, showing potential disconnections and precursor molecules.
Figure 1: Retrosynthetic analysis of this compound, illustrating key strategic disconnections leading to simpler precursors.

Exploration of Novel and Convergent Synthetic Routes

Building upon the insights from retrosynthetic analysis, several advanced synthetic methodologies can be employed to construct this compound. These methods offer advantages in terms of efficiency, selectivity, and the ability to generate molecular diversity.

Stereoselective and Enantioselective Approaches (if applicable for derivatives)

While this compound itself is not chiral, stereoselective and enantioselective methods would be highly relevant for the synthesis of its derivatives, particularly those with stereocenters in the side chain. For instance, the introduction of a substituent on the benzylic carbon would create a chiral center. Enantioselective reduction of a corresponding ketone precursor using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, could afford enantiomerically enriched amines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netscispace.com In the synthesis of this compound, these reactions could be utilized to introduce the halogen substituents with high precision.

For example, a suitably protected (aminomethyl)phenyl boronic acid derivative could undergo a palladium-catalyzed cross-coupling reaction with a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS). Subsequently, a directed iodination could be achieved using an iodine source and a suitable catalyst. Alternatively, a dihalo-substituted precursor could be coupled with a protected aminomethylating agent. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactant 1Reactant 2Catalyst/LigandProduct
Suzuki Coupling2-Chloro-3-boronic acid benzylamine (protected)I2Pd(PPh3)4This compound (protected)
Buchwald-Hartwig Amination2-Chloro-3-iodobenzyl bromideNH3 (or equivalent)Pd2(dba)3 / BINAPThis compound
Sonogashira Coupling2-Chloro-3-ethynylbenzylamine (protected)I2CuI / Pd(PPh3)4This compound (protected, via intermediate)

This table is interactive. Click on the headers to sort the data.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. yale.edusigmaaldrich.comsigmaaldrich.com This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. For the synthesis of this compound, a directed C-H activation approach could be envisioned.

Starting with a benzylamine derivative bearing a suitable directing group on the nitrogen atom, regioselective chlorination and iodination could be achieved. Transition metal catalysts, often based on palladium, rhodium, or ruthenium, can facilitate the activation of specific C-H bonds, guided by the coordinating directing group. The development of a directing group that can be easily installed and removed is a key challenge in this methodology.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step from three or more starting materials. nih.govrug.nlrsc.org While a direct MCR for this compound is not immediately obvious, a convergent strategy could be designed to assemble a closely related precursor. For instance, a reaction involving a substituted aldehyde, an amine, and a source of cyanide could potentially form a complex intermediate that can be further elaborated to the target molecule. MCRs are particularly valuable for creating libraries of related compounds for screening purposes. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in Laboratory Synthesis

The optimization of reaction parameters is a critical step in transitioning a synthetic route from a theoretical concept to a practical laboratory procedure. beilstein-journals.orgbeilstein-journals.org Key parameters that require careful tuning include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology. This statistical tool allows for the simultaneous variation of multiple parameters to identify the optimal conditions for maximizing the reaction yield and minimizing the formation of byproducts. High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of reaction conditions. beilstein-journals.org

For the synthesis of this compound, optimization would be crucial for any of the proposed routes. For instance, in a transition metal-catalyzed cross-coupling reaction, the choice of ligand can have a profound impact on the reaction's efficiency. Screening a library of ligands, along with varying the temperature and solvent, could lead to a significant improvement in the yield of the desired product.

Table 2: Key Parameters for Reaction Optimization

ParameterRange of VariationPotential Impact
Temperature-20 °C to 150 °CReaction rate, selectivity, byproduct formation
SolventAprotic (e.g., THF, Toluene), Protic (e.g., Ethanol)Solvation of reactants, catalyst stability
Catalyst Loading0.1 mol% to 10 mol%Reaction rate, cost-effectiveness
LigandPhosphines, N-heterocyclic carbenesCatalyst activity and stability, selectivity
Reaction Time1 hour to 48 hoursConversion, decomposition of product

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Synthetic Route Design and Implementation

The application of green chemistry principles to the synthesis of this compound is primarily focused on the reduction of the precursor, 2-chloro-3-iodobenzonitrile. Traditional methods often employ stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), which generate significant amounts of waste. Modern approaches prioritize catalytic methods, safer solvents, and improved energy efficiency.

Catalytic Hydrogenation: Catalytic hydrogenation stands out as a premier green method for nitrile reduction. This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Atom Economy: The reaction is highly atom-economical, with the theoretical addition of two molecules of H₂ being the only material incorporated into the product.

Catalysts: Common catalysts include palladium (Pd/C), platinum (Pt/C), and Raney Nickel. These heterogeneous catalysts can be easily recovered by filtration and potentially reused, minimizing waste. The liquid phase hydrogenation of benzonitrile (B105546) over a 5wt% Pd/C catalyst is a well-studied example of this type of reaction. researchgate.net

Solvents: The reaction can often be performed in greener solvents such as ethanol, isopropanol (B130326), or in some cases, water, reducing reliance on volatile organic compounds (VOCs).

Byproduct Reduction: A critical challenge in the catalytic hydrogenation of nitriles is the formation of secondary and tertiary amine byproducts. This can be mitigated by adding ammonia or using specific catalyst systems, which improves the selectivity towards the desired primary amine. researchgate.net

Transfer Hydrogenation: Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, enhancing operational safety. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the nitrile in the presence of a catalyst. Ruthenium-based catalysts are particularly effective for this transformation. This approach avoids the hazards of handling H₂ gas while still benefiting from a catalytic cycle.

Borane-Based Reagents: While traditional borane (B79455) reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) are effective, they present safety and stability challenges. organic-chemistry.org Greener alternatives have emerged that are more stable and safer to handle.

Ammonia Borane (H₃N-BH₃): This solid, stable reagent can reduce nitriles to primary amines, often without a catalyst, simply by heating. The byproducts are environmentally benign, primarily consisting of hydrogen and ammonia.

Borane-Dimethyl Sulfide (B99878) (BH₃-SMe₂): This complex is more stable than BH₃-THF and can be used for the direct reduction of various functional groups, including nitriles, to form amines. organic-chemistry.org

The following table summarizes green approaches for the reduction of a substituted benzonitrile, which serves as a proxy for the synthesis of this compound.

MethodReagent/CatalystSolventKey Green Advantage
Catalytic HydrogenationH₂ / Pd/CEthanolHigh atom economy, reusable catalyst
Transfer HydrogenationIsopropanol / Ru-complexIsopropanolAvoids use of high-pressure H₂ gas
Borane ReductionAmmonia BoraneTHFStable reagent, benign byproducts
BiocatalysisTransaminase EnzymesAqueous BufferMild conditions, high selectivity

Biocatalysis: The use of enzymes, such as transaminases, represents a frontier in green synthesis. researchgate.net These enzymes can convert a corresponding ketone precursor (2-chloro-3-iodobenzaldehyde) into the desired amine with high selectivity under mild aqueous conditions, eliminating the need for harsh reagents and organic solvents.

Development of Scalable Synthetic Procedures for Research Applications

Scaling up the synthesis of this compound from laboratory benchtop to produce gram- or kilogram-quantities for research requires robust, safe, and efficient procedures. The primary focus is on the reliable reduction of 2-chloro-3-iodobenzonitrile.

Catalytic Hydrogenation for Scalability: Heterogeneous catalytic hydrogenation is one of the most scalable methods for nitrile reduction. researchgate.net

Reactor Type: For research-scale production, stirred batch reactors (autoclaves) are commonly used. These systems allow for precise control of temperature, pressure, and agitation, which are critical for reaction consistency and safety.

Process Parameters: Optimizing parameters is crucial. Studies on benzonitrile hydrogenation show that reaction kinetics are highly dependent on catalyst loading, hydrogen pressure, and temperature. For instance, the hydrogenation of benzonitrile to benzylamine can be followed by a subsequent hydrogenolysis step to form toluene if conditions are not carefully controlled. researchgate.net

Work-up and Purification: A key advantage of heterogeneous catalysts is the straightforward work-up. After the reaction, the catalyst is simply filtered off. The resulting crude amine can then be purified by distillation or crystallization, often as a hydrochloride salt to improve stability and ease of handling. A short, scalable, and environmentally benign synthesis of substituted benzylpiperidines has been developed utilizing a similar palladium-on-carbon catalyst system. researchgate.net

The table below outlines typical parameters for a scalable batch hydrogenation process.

ParameterTypical RangePurpose
Substrate Concentration5-20% (w/v)Balances reaction rate and heat transfer
Catalyst Loading (Pd/C)1-5 mol%Ensures efficient conversion
Hydrogen Pressure50-500 psiDrives the reaction forward
Temperature25-80 °CControls reaction rate and selectivity
SolventEthanol, MethanolDissolves substrate and product

Borane Reductions in Scalable Synthesis: The use of stable borane complexes like borane-dimethyl sulfide (BH₃-SMe₂) is also amenable to scale-up. organic-chemistry.org

Safety Considerations: The primary challenge is managing the exothermic nature of the reaction and the quench step. Controlled, slow addition of the borane reagent to the nitrile solution at a maintained temperature is essential.

Work-up: The work-up typically involves a careful quench with an alcohol (e.g., methanol) followed by acidification to hydrolyze borane-amine complexes and precipitate the product as a salt. This procedure is generally robust and transferable to larger scales.

The development of scalable procedures prioritizes not only yield but also safety, reproducibility, and operational simplicity, making catalytic hydrogenation a preferred route for producing research quantities of this compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3 Iodophenyl Methanamine

Mechanistic Investigations of Halogen-Exchange and Substitution Reactions

The phenyl ring of (2-Chloro-3-iodophenyl)methanamine is adorned with two different halogens, creating a platform for selective halogen-exchange and substitution reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom the more likely site for initial reaction.

Halogen-metal exchange reactions, a powerful tool for creating organometallic reagents, are expected to occur selectively at the C-I bond. Treatment with organolithium reagents, such as n-butyllithium, would likely lead to the formation of the corresponding aryllithium species. This reaction proceeds via a nucleophilic attack of the organolithium on the iodine atom, forming an "ate" complex, which then collapses to the aryllithium and iodobutane. The relative rates of halogen-lithium exchange are well-established to be I > Br > Cl, further supporting the selective exchange at the iodine position princeton.edu. Similarly, halogen-magnesium exchange reactions, often facilitated by organomagnesium ate complexes, would also favor the more reactive C-I bond, providing access to the corresponding Grignard reagent nih.gov.

Nucleophilic aromatic substitution (SNAr) on the unactivated aryl halides of this compound is generally disfavored under standard conditions. However, the presence of strongly electron-withdrawing groups at the ortho and para positions can facilitate such reactions. For the title compound, the substituents present are not strongly activating for SNAr. Transition metal-catalyzed reactions, particularly those employing palladium or copper, are the more common methods for achieving substitution at the halogen positions.

Nucleophilic and Electrophilic Reactivity Studies of the Amine Moiety

The primary amine group in this compound is a key center of reactivity, capable of acting as both a nucleophile and, under certain conditions, being targeted by electrophiles after suitable derivatization.

As a nucleophile, the lone pair of electrons on the nitrogen atom allows it to readily react with a variety of electrophiles. The nucleophilicity of benzylamines is influenced by the substituents on the aromatic ring researchgate.netcdnsciencepub.comcdnsciencepub.com. The electron-withdrawing inductive effects of the chloro and iodo groups on the phenyl ring of this compound would be expected to slightly decrease the basicity and nucleophilicity of the amine compared to unsubstituted benzylamine (B48309). Nevertheless, it remains a potent nucleophile capable of participating in numerous reactions.

The amine can undergo facile reactions with acylating and alkylating agents. For instance, it can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides nih.govnih.govnsf.govorganic-chemistry.orgresearchgate.net. Similarly, it can be alkylated by reaction with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue that needs to be controlled. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is a complex process due to the competing directing effects of the three substituents byjus.commasterorganicchemistry.comlibretexts.orgyoutube.comxmu.edu.cn. The aminomethyl group (-CH2NH2) is an activating, ortho-, para-director. Conversely, the chloro and iodo groups are deactivating but also ortho-, para-directing.

The directing effects of these groups can be summarized as follows:

-CH2NH2 group: Directs incoming electrophiles to the 4- and 6-positions.

-Cl group: Directs to the 4- and 6-positions.

-I group: Directs to the 2- and 4-positions.

The positions on the ring and their activation/deactivation are as follows:

Position 4: Strongly favored, as it is para to the activating -CH2NH2 group and ortho to the -Cl and -I groups.

Position 6: Also favored, being ortho to the activating -CH2NH2 group and ortho to the -Cl group.

Position 5: Likely the least favored position for substitution.

Therefore, electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions are expected to yield a mixture of products, with substitution at the 4- and 6-positions being the most probable outcomes. The exact ratio of these products would depend on the specific electrophile and reaction conditions. It is also important to consider that under the strongly acidic conditions often used for EAS reactions, the amine group will be protonated to form -CH2NH3+, which is a deactivating, meta-directing group. This would significantly alter the reactivity and regioselectivity of the reaction.

Oxidation and Reduction Chemistry of the Compound

The functional groups within this compound allow for a range of oxidation and reduction reactions praxilabs.comlibretexts.orgsavemyexams.comncert.nic.in. The primary amine is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products, potentially including the corresponding imine, oxime, or even cleavage of the C-N bond. Milder, more controlled oxidation could potentially yield the corresponding aldehyde or carboxylic acid, though this often requires specific reagents and protection of the amine.

Conversely, the aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield (2-Chloro-3-iodocyclohexyl)methanamine. The halogen substituents can also be removed via reduction. Catalytic hydrogenation in the presence of a palladium catalyst and a base can lead to dehalogenation, with the more reactive C-I bond likely being reduced preferentially over the C-Cl bond.

Chemo-, Regio-, and Stereoselectivity in Derivatization Pathways

The multiple reactive sites in this compound necessitate careful consideration of chemo-, regio-, and stereoselectivity during derivatization.

Amidation and Alkylation Reactions of the Primary Amine

Amidation and alkylation reactions are expected to occur chemoselectively at the primary amine, as it is the most nucleophilic site in the molecule under neutral or basic conditions nih.govnih.govscholaris.ca. The use of one equivalent of an acylating or alkylating agent would primarily lead to the N-substituted product. As mentioned previously, controlling the degree of alkylation can be challenging, and mixtures of mono-, di-, and even tri-alkylated products may be obtained. The use of bulky alkylating agents or reductive amination can favor monoalkylation.

Cyclization Reactions Involving Adjacent Functional Groups

The ortho arrangement of the chloro and iodo substituents relative to each other and to the aminomethyl group provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems nih.govpleiades.online. For instance, after N-acylation or N-alkylation of the amine, the resulting intermediate can undergo intramolecular cyclization.

A common strategy would involve a palladium- or copper-catalyzed intramolecular C-N bond formation. For example, if the amine is first reacted with a molecule containing a suitable functional group, subsequent intramolecular coupling between the nitrogen and the aryl iodide or chloride could lead to the formation of a fused heterocyclic ring system. The higher reactivity of the C-I bond in such coupling reactions would likely lead to selective cyclization involving this position. For example, an intramolecular Heck-type reaction could be envisioned if the amine is functionalized with an alkenyl group. Similarly, intramolecular Buchwald-Hartwig amination could lead to the formation of nitrogen-containing heterocycles. The regioselectivity of these cyclizations would be highly dependent on the nature of the catalyst, ligands, and the specific tether connecting the amine to the other reactive moiety.

Formation of N-Heterocyclic Derivatives

The strategic positioning of a reactive primary amine and two distinct halogen substituents on the phenyl ring of this compound provides a versatile platform for the synthesis of a variety of N-heterocyclic derivatives. The inherent reactivity of the aminomethyl group, coupled with the potential for intramolecular cyclization via carbon-nitrogen bond formation involving the halogenated positions, allows for the construction of fused heterocyclic systems. The formation of these derivatives often proceeds through an initial N-functionalization of the primary amine, followed by a transition-metal-catalyzed intramolecular cyclization.

The synthetic utility of related ortho-haloanilines and benzylamines in the construction of nitrogen heterocycles through intramolecular C-N cross-coupling reactions is well-documented. acs.org These methodologies, primarily utilizing palladium or copper catalysts, offer a robust avenue for the synthesis of five, six, and seven-membered heterocyclic rings. While specific examples commencing from this compound are not extensively reported, analogous transformations provide a clear and chemically sound basis for predicting its reactivity in the formation of N-heterocyclic derivatives.

Key to these syntheses is the initial reaction of the primary amine of this compound with a suitable electrophile. This preliminary step serves to introduce a side chain that, in a subsequent step, participates in an intramolecular cyclization. The choice of the electrophile dictates the nature of the resulting heterocyclic ring.

One of the most powerful and widely employed methods for the intramolecular formation of C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. acs.org This reaction is highly efficient for the synthesis of a wide array of nitrogen-containing heterocycles. In the context of this compound, N-acylation followed by an intramolecular palladium-catalyzed amination would be a viable route to various heterocyclic ketones. The selective activation of the carbon-iodine bond over the carbon-chloride bond is a well-established principle in palladium catalysis, allowing for regioselective cyclization.

Similarly, copper-catalyzed intramolecular C-N coupling reactions, often referred to as Ullmann condensations, represent another effective strategy for the synthesis of N-heterocycles. researchgate.net These reactions are particularly useful for the formation of five- and six-membered rings and can be carried out with a variety of copper catalysts and ligands.

The following data table outlines hypothetical, yet chemically plausible, pathways for the formation of N-heterocyclic derivatives from this compound based on established synthetic methodologies for related compounds.

Starting Material PrecursorReagents and ConditionsResulting N-Heterocyclic DerivativeReaction Type
N-Acetyl-(2-chloro-3-iodophenyl)methanaminePd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene (B28343), Heat8-Chloro-4,5-dihydro-3H-pyrrolo[1,2-a]quinolin-1-oneIntramolecular Palladium-Catalyzed Amination
N-Benzoyl-(2-chloro-3-iodophenyl)methanamineCuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., K₂CO₃), DMF, Heat5-Chloro-1-phenyl-2,3-dihydro-1H-benzo[c]azepin-4-oneIntramolecular Copper-Catalyzed Amination
This compound + Ethyl Chloroformate1. EtO₂CCl, Base (e.g., Et₃N), CH₂Cl₂ 2. Pd(OAc)₂, P(t-Bu)₃, Base (e.g., NaOt-Bu), Toluene, HeatEthyl 8-chloro-1-oxo-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carboxylateN-Carboxylation followed by Intramolecular Palladium-Catalyzed Amination
This compound + 2-Bromobenzoyl chloride1. 2-BrC₆H₄COCl, Base (e.g., Pyridine), CH₂Cl₂ 2. CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃), DMSO, Heat6-Chloro-12H-dibenzo[b,f] Current time information in Bangalore, IN.ub.edudiazocin-11(5H)-oneN-Acylation followed by Intramolecular Copper-Catalyzed Amination

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Iodophenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict a wide range of molecular properties with high accuracy. For (2-chloro-3-iodophenyl)methanamine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict key electronic and structural parameters.

A key output of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. uantwerpen.be

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. orientjchem.org For this compound, the MEP map would likely show negative potential (red/yellow areas) around the electronegative chlorine, iodine, and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms, particularly those of the amine group, highlighting sites for nucleophilic attack. orientjchem.org

Illustrative Data Table for Predicted Molecular Properties (Hypothetical DFT Results):

Property Predicted Value Unit
Ground State Energy (Value) Hartrees
HOMO Energy (Value) eV
LUMO Energy (Value) eV
HOMO-LUMO Gap (Value) eV
Dipole Moment (Value) Debye

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. unipd.it While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of orbital interactions and electron density. nih.govaps.org

For this compound, ab initio calculations would offer a detailed picture of the electron distribution. Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, can be used to investigate charge delocalization and hyperconjugative interactions. orientjchem.org It would quantify the interactions between the filled orbitals of the amine group and the phenyl ring with the antibonding orbitals associated with the C-Cl and C-I bonds. These interactions are crucial for understanding the stability of the molecule and the influence of the substituents on the aromatic system.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is another powerful ab initio analysis that can characterize the nature of the chemical bonds based on the topology of the electron density. nih.gov This would precisely define the C-Cl and C-I bonds, revealing their degree of covalent versus ionic character, and identify non-covalent interactions that influence the molecule's structure.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the aminomethyl group (-CH₂NH₂) allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformations.

This is achieved by systematically rotating the key dihedral angles—primarily the C-C-N angle of the aminomethyl group—and calculating the corresponding energy to map out the potential energy surface (PES). Such studies, often performed using DFT or semi-empirical methods, are vital for understanding how the molecule's shape influences its interactions and properties. mdpi.comacs.org The analysis would reveal the energetic cost of moving from one conformation to another, which is critical for predicting its dynamic behavior. For disubstituted benzylamines, steric hindrance and intramolecular interactions, such as weak hydrogen bonds between the amine hydrogens and the ortho-substituent (in this case, chlorine), can significantly influence the preferred conformation. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. arxiv.org MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system. tandfonline.comdntb.gov.ua

For this compound, an MD simulation would place one or more molecules in a box filled with solvent molecules (e.g., water, ethanol, or chloroform) and simulate their movements according to classical mechanics. This allows for the investigation of:

Solvation Structure: How solvent molecules arrange around the solute molecule. The polar amine group would be expected to form hydrogen bonds with protic solvents, while the halogenated phenyl ring would exhibit hydrophobic interactions.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, providing insights into its hydrodynamic properties.

Conformational Dynamics: The transitions between different conformations in solution, which can be influenced by solvent interactions.

MD simulations are essential for bridging the gap between theoretical calculations on a single molecule and its real-world behavior in a chemical or biological environment. mdpi.com

Prediction of Spectroscopic Signatures for Advanced Research Characterization

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are used to identify and characterize molecules experimentally. unipd.itolemiss.edu

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. sci-hub.se By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is highly useful for assigning peaks in an experimental spectrum and confirming the molecular structure. The predicted shifts for this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the amine protons, with their positions influenced by the electronic effects of the chloro and iodo substituents.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and can be correlated with peaks in the experimental Infrared (IR) and Raman spectra. uantwerpen.be For this molecule, characteristic frequencies would be predicted for the N-H and C-H stretches, the C-N stretch, aromatic C-C ring vibrations, and the C-Cl and C-I stretches. Comparing theoretical and experimental spectra helps confirm the structure and identify the molecule's vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. researchgate.net This allows for the prediction of the λ_max values and the nature of the electronic transitions (e.g., π→π* or n→π* transitions) that give rise to the observed UV-Vis spectrum.

Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical DFT Results):

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(N-H) ~3400 - 3500 Amine N-H stretch
ν(C-H)_arom ~3000 - 3100 Aromatic C-H stretch
ν(C-H)_aliph ~2850 - 2950 Methylene C-H stretch
ν(C=C) ~1450 - 1600 Aromatic ring stretch
ν(C-N) ~1100 - 1200 C-N stretch
ν(C-Cl) ~650 - 750 C-Cl stretch

Note: These are typical ranges and specific values require calculation.

Theoretical Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can model the entire course of a chemical reaction, providing insights that are often difficult to obtain experimentally. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy, which determines the reaction rate.

For this compound, theoretical modeling could be applied to study its potential synthesis or degradation pathways. For example, the synthesis of benzylamines often involves the reductive amination of the corresponding benzaldehyde (B42025) or the amination of a benzyl (B1604629) halide. acs.orgresearchgate.net Computational modeling could:

Map the energy profile for a proposed reaction, identifying all intermediates and transition states. nih.gov

Calculate the activation energies for competing reaction pathways to predict the major product.

Investigate the role of a catalyst by modeling its interaction with the reactants and intermediates. nih.gov

Such studies are fundamental in synthetic chemistry for optimizing reaction conditions and understanding reaction mechanisms at a molecular level. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Theory for Analogues (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in medicinal chemistry and materials science. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For a compound like this compound, QSAR and QSPR models can be invaluable for predicting the potential activities and properties of its analogues, thereby guiding the synthesis of new molecules with desired characteristics without resorting to extensive empirical testing.

The core principle of QSAR/QSPR is that variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), lipophilic (e.g., logP), or topological (e.g., connectivity indices). By developing a regression model that links these descriptors to an observed activity or property, the behavior of new, unsynthesized analogues can be predicted. The development of a robust QSAR model typically involves optimizing molecular geometries, calculating relevant descriptors, building a statistical model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation of the model's predictive power. mdpi.comscirp.org

While specific QSAR/QSPR studies focused exclusively on this compound are not prevalent in public literature, the principles can be effectively illustrated by examining studies on structurally related halogenated and substituted benzylamine (B48309) analogues. These studies provide insight into how specific structural modifications, such as the position and nature of halogen substituents, influence non-clinical biological activities.

A pertinent example involves a QSAR study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which explored their binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov This class of compounds shares the feature of a substituted aromatic ring linked to a nitrogen-containing moiety. The study systematically investigated the impact of various substituents on the phenylacetamide ring. nih.gov

The research found a clear relationship between the position of substituents and receptor affinity. For substituents like Chloro, Bromo, Fluoro, Nitro, and Methoxyl, the binding affinity and selectivity for the σ₁ receptor followed the trend of 3-substituted > 2-substituted ≈ 4-substituted. Halogen substitution, in general, led to an increased affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors. nih.gov In contrast, substitution with electron-donating groups like hydroxyl or amino groups resulted in only moderate σ₁ affinity and negligible σ₂ affinity. nih.gov

These findings are summarized in the table below, which showcases the quantitative relationship between the substitution pattern and the resulting receptor binding affinity (Kᵢ), a key parameter in non-clinical pharmacological assessment.

Binding Affinities (Kᵢ, nM) of Substituted N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues for Sigma Receptors nih.gov
Compound (Substitution on Phenylacetamide Ring)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
Unsubstituted3.9024061.5
2-Fluoro3.56667187.4
3-Chloro1.522717.8
3-Bromo1.753117.7
3-Nitro1.837239.3
3-Methoxy10.41100105.8

Similarly, another study focused on developing QSAR models for a series of m-substituted benzhydroxamates as inhibitors of Schistosoma mansoni Histone Deacetylase 8 (smHDAC8). mdpi.com This work illustrates the statistical rigor required for a valid QSAR model. The researchers used the Partial Least Squares (PLS) method to correlate biological activities with calculated theoretical descriptors. The quality and predictive power of the generated QSAR models were assessed using several statistical metrics. mdpi.com

An acceptable QSAR model must have high values for the regression coefficient (r²) and the leave-one-out cross-validated explained variance (q²), typically greater than 0.5, and low values for the root mean squared error (rmse). mdpi.com One of the successful models developed in this study demonstrated a strong correlation between the predicted and observed activities, explaining approximately 73% of the variance in activity within the training set. mdpi.com

Statistical Performance of a Representative QSAR Model for smHDAC8 Inhibitors mdpi.com
Validation MethodStatistical ParameterValue
Model Fittingr² (Correlation Coefficient)0.61
rmse (Root Mean Squared Error)< 0.3
Leave-One-Out Cross-Validationq² (Cross-Validated Explained Variance)0.53
Leave-3-Out Cross-Validation0.55
3-Fold Cross-Validation0.54

These examples underscore the utility of QSAR/QSPR theory in the computational investigation of analogues of this compound. By systematically analyzing related structures, it is possible to deduce the influence of specific substitutions, such as the chloro and iodo groups at the 2- and 3-positions. The electronic (electron-withdrawing/donating nature, polarizability) and steric (size, shape) properties of these halogens are critical descriptors that would significantly influence the interaction of the molecule with biological targets or its physicochemical properties. nih.govnih.gov Such models, once validated, serve as powerful predictive tools to prioritize the synthesis of novel compounds, accelerating the discovery process for new molecules with tailored non-clinical activities or properties.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For (2-Chloro-3-iodophenyl)methanamine, both ¹H and ¹³C NMR spectra provide definitive information on its unique structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (CH₂), and amine (NH₂) protons. The aromatic region would feature a complex splitting pattern for the three adjacent protons on the substituted ring. The proton at C6, flanked by the chloro and aminomethyl groups, would likely appear as a doublet. The proton at C4, situated between the iodo group and a hydrogen, would also be a doublet, while the proton at C5, between two other protons, would present as a triplet. The benzylic methylene protons would typically appear as a singlet, though coupling to the amine protons can sometimes cause broadening or splitting. The amine protons themselves usually present as a broad singlet due to rapid chemical exchange and quadrupolar relaxation.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The positions of the substituents dramatically influence the chemical shifts. The carbons directly bonded to the electronegative chlorine (C2) and iodine (C3) atoms are expected to be significantly deshielded and shifted downfield. The benzylic carbon (CH₂) will have a characteristic shift, while the remaining four aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the electronic effects of the three different substituents.

Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR 7.65 (d, J ≈ 7.8 Hz) Aromatic H (C4-H)
7.40 (d, J ≈ 7.8 Hz) Aromatic H (C6-H)
7.10 (t, J ≈ 7.8 Hz) Aromatic H (C5-H)
3.95 (s) Methylene (-CH₂NH₂)
1.70 (br s) Amine (-NH₂)
¹³C NMR 144.5 Aromatic C (C1)
135.0 Aromatic C (C2-Cl)
101.5 Aromatic C (C3-I)
139.8 Aromatic C (C4)
128.0 Aromatic C (C5)
129.5 Aromatic C (C6)
45.8 Methylene (-CH₂)

Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual experimental values may vary based on solvent and acquisition parameters.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula, C₇H₇ClIN.

The electron ionization (EI) mass spectrum would display a characteristic molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak would appear as a doublet: a more intense peak for [M]⁺ containing ³⁵Cl and a less intense peak at two mass units higher ([M+2]⁺) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a highly stable aminomethyl cation, [CH₂NH₂]⁺, at m/z 30.

Loss of Amine Radical: Cleavage of the C-N bond would result in the formation of the (2-chloro-3-iodobenzyl) cation, [C₇H₅ClI]⁺.

Loss of Halogens: Subsequent fragmentation could involve the loss of chlorine or iodine radicals from the aromatic ring fragments.

Expected High-Resolution Mass Spectrometry Fragmentation Data

m/z (for ³⁵Cl) Formula of Fragment Proposed Identity/Loss
266.93 [C₇H₇ClIN]⁺ Molecular Ion [M]⁺
268.93 [C₇H₇³⁷ClIN]⁺ Isotopic Molecular Ion [M+2]⁺
237.93 [C₇H₅ClI]⁺ Loss of •NH₂
140.96 [C₇H₅I]⁺ Loss of •NH₂ and Cl•

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would prominently feature:

N-H Stretching: A moderate, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine group.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several sharp peaks in the 1450-1600 cm⁻¹ range.

N-H Bending: A scissoring vibration for the primary amine is expected around 1600 cm⁻¹.

C-X Stretching: The C-Cl and C-I stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively.

Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3400 - 3300 Primary Amine
Aromatic C-H Stretch 3100 - 3000 Aryl
Aliphatic C-H Stretch 2950 - 2850 Methylene (-CH₂-)
N-H Bend (Scissoring) 1640 - 1580 Primary Amine
C=C Ring Stretch 1600 - 1450 Aromatic Ring
C-N Stretch 1250 - 1020 Amine
C-Cl Stretch 800 - 600 Chloro-Aryl

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by mapping the precise atomic positions in a single crystal. This technique would unequivocally confirm the substitution pattern on the benzene (B151609) ring and provide precise bond lengths, bond angles, and torsional angles.

As of the latest literature search, a public crystal structure for this compound has not been reported. If such an analysis were performed, it would yield a dataset including the parameters listed below. This data would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the packing of molecules in the solid state.

Typical X-ray Crystallographic Data Table

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
a, b, c (Å) The dimensions of the unit cell.
α, β, γ (°) The angles of the unit cell.
V (ų) The volume of the unit cell.
Z The number of molecules per unit cell.

Chromatographic Method Development for High-Purity Isolation and Analysis

Chromatographic methods are essential for both the purification of this compound and the analysis of its purity. Developing robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods is key.

HPLC Method Development: For a polar, basic compound like this, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development would focus on optimizing the separation from potential impurities (e.g., starting materials or regioisomers). Key parameters to optimize include the mobile phase composition, gradient, and pH. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) is crucial to protonate the amine, which prevents peak tailing and ensures sharp, symmetrical peaks.

Hypothetical RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | UV at 254 nm |

GC-MS Method Development: Direct analysis of primary amines by GC can be challenging due to their polarity. Therefore, derivatization is often employed to increase volatility and improve peak shape. The amine could be acylated (e.g., with trifluoroacetic anhydride) prior to injection. The GC method would then be developed to separate the derivatized analyte from any byproducts on a suitable capillary column.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and cannot be characterized by chiroptical techniques like circular dichroism (CD) or optical rotatory dispersion (ORD).

However, if this compound were used as a synthon to create a new chiral molecule—for instance, by reacting the amine with a chiral carboxylic acid to form a chiral amide—then chiroptical spectroscopy would become a critical tool. In such a scenario, CD spectroscopy could be used to:

Confirm the successful synthesis of a chiral product.

Determine the enantiomeric excess (ee) or purity of the synthesized chiral derivative.

Potentially aid in the assignment of the absolute configuration of the newly formed stereocenter by comparing experimental spectra to theoretical calculations.

No studies concerning the synthesis and chiroptical analysis of chiral derivatives of this compound were identified in the reviewed literature.

Exploration of Molecular Interactions and Potential Non Clinical Academic Applications

Investigation as a Ligand Precursor in Coordination Chemistry Research

In the field of coordination chemistry, ligands, which are ions or neutral molecules that bond to a central metal atom or ion, are fundamental components of coordination complexes. purdue.eduthermofisher.com The amine group of (2-Chloro-3-iodophenyl)methanamine possesses a lone pair of electrons, making it a potential Lewis base capable of donating this electron pair to a metal center to form a coordinate covalent bond. purdue.edu As such, it can be investigated as a monodentate ligand, binding to a metal ion through its nitrogen atom.

The presence of the chloro and iodo substituents on the phenyl ring can influence the coordination properties of the ligand. These electron-withdrawing groups can affect the electron density on the nitrogen atom, thereby modulating the strength of the metal-ligand bond. Furthermore, the steric bulk of the iodine atom could play a role in the geometry of the resulting coordination complex. libretexts.org While specific research on coordination complexes formed with this compound is not extensively documented, the general principles of coordination chemistry suggest its utility in synthesizing novel metal complexes. thermofisher.comuni-siegen.de These complexes could be of interest for their potential catalytic activity, magnetic properties, or as precursors to new materials.

Table 1: Potential Coordination Properties of this compound

Feature Implication in Coordination Chemistry
Primary Amine Group Acts as a Lewis base to coordinate with metal ions.
Chloro and Iodo Substituents Modulate the electronic properties and bond strength of the metal-ligand interaction.

Scaffold Design for Novel Organic Catalysts and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Substituted benzylamines are known to be effective scaffolds for the design of novel organocatalysts. mdpi.comacs.orgnih.govscielo.br this compound can serve as a foundational structure for the development of new catalysts. For instance, the primary amine can be functionalized to create more complex catalyst structures, such as amides, sulfonamides, or N-alkylated derivatives. mdpi.comscielo.br

These modifications can introduce hydrogen-bonding capabilities or steric bulk, which are crucial for inducing stereoselectivity in asymmetric reactions. The chloro and iodo groups on the aromatic ring can also influence the catalyst's activity and selectivity through electronic and steric effects. While direct applications of this compound in organocatalysis are not widely reported, research on analogous benzylamine-derived catalysts suggests its potential in this area. rsc.org For example, N-alkylated sulfamic acids derived from benzylamine (B48309) have shown good catalytic activity in multicomponent reactions. scielo.br

Table 2: Potential Applications of this compound in Organocatalyst Design

Catalyst Type Potential Role of this compound
Hydrogen-Bonding Catalysts The amine group can be derivatized to form ureas, thioureas, or amides capable of hydrogen bonding.
Chiral Amine Catalysts The amine can be part of a larger chiral scaffold to induce enantioselectivity.

Role as a Building Block in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assembly)

The unique electronic and structural properties of halogenated organic compounds make them attractive building blocks for new materials. rhhz.net this compound can be incorporated into polymers or supramolecular assemblies to impart specific functionalities. For instance, halogenated benzothiadiazole-based conjugated polymers have been shown to be effective photocatalysts for dye degradation and the oxidative coupling of benzylamines. rhhz.netccspublishing.org.cn The incorporation of this compound into such polymer backbones could further tune their electronic properties and catalytic performance.

The presence of both chloro and iodo substituents offers multiple sites for potential modification or interaction. In supramolecular chemistry, these halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. researchgate.net The amine group also provides a site for covalent attachment to other molecules or polymer chains. google.com

Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for the detection and imaging of biological molecules and processes. acs.orgmdpi.com this compound can serve as a versatile building block in the synthesis of such probes. sigmaaldrich.com The primary amine group can be readily coupled to a variety of reporter molecules, such as fluorophores or biotin (B1667282) tags. nih.gov

Table 3: Potential Roles of Functional Groups in Molecular Probe Design

Functional Group Potential Application in Probe Synthesis
Primary Amine Linkage point for attaching fluorophores, biotin, or other reporter tags.
Chloro Group Can influence the electronic properties and binding affinity of the probe.

Theoretical Basis for Structure-Function Relationships in Analogue Design

Understanding the relationship between a molecule's structure and its function is a cornerstone of chemical and pharmaceutical research. Theoretical studies, such as quantitative structure-activity relationship (QSAR) analysis, can provide insights into how different structural features influence a molecule's interactions with its environment. acs.org For this compound, theoretical modeling can be used to predict how its specific substitution pattern affects its properties.

The electronic effects of the chloro and iodo substituents, including their inductive and resonance effects, can be correlated with the molecule's reactivity and binding affinity for a particular target. acs.org The steric properties of the substituents can also be modeled to understand their impact on molecular conformation and binding. Such theoretical studies on analogues can guide the design of new compounds with optimized properties for various applications, without a focus on clinical outcomes. mdpi.comresearchgate.netnih.govugent.benih.gov

Application in Analytical Methodologies Development (e.g., as a derivatizing agent)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. researchgate.netgcms.czscribd.com Benzylamine derivatives are often used as derivatizing agents, particularly in chromatography and mass spectrometry. nih.gov The primary amine group of this compound can react with various functional groups, such as carboxylic acids or aldehydes, to form stable derivatives. frontiersin.orgnih.gov

A notable application for iodo-containing compounds is in mass spectrometry. The presence of the iodine atom on the phenyl ring makes this compound a potential derivatizing agent for photodissociation-based mass spectrometry techniques. qut.edu.au Upon irradiation with light of a specific wavelength, the carbon-iodine bond can undergo homolytic cleavage, leading to specific fragmentation patterns that can aid in the structural elucidation of the analyte. qut.edu.au This makes it a potentially valuable tool for the analysis of complex mixtures of isomers.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Amides
Sulfonamides
N-alkylated derivatives
Ureas
Thioureas
Biotin
N-alkylated sulfamic acids

Future Research Directions and Unresolved Academic Questions

Development of More Sustainable and Atom-Economical Synthetic Approaches

The current synthetic routes to polysubstituted benzylamines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical syntheses of (2-Chloro-3-iodophenyl)methanamine. This could involve exploring catalytic C-H amination of the corresponding toluene (B28343) derivative, though achieving the desired regioselectivity would be a significant challenge. Another promising avenue is the use of greener reducing agents for the conversion of a nitrile or oxime precursor. The development of a one-pot synthesis from readily available starting materials would be a particularly valuable goal.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic C-H AminationReduced step count, high atom economyRegioselectivity, catalyst poisoning
Green Reduction of Nitrile/OximeMilder reaction conditions, less wasteAvailability of precursors, catalyst development
One-Pot SynthesisProcess intensification, reduced purificationCompatibility of reagents, reaction optimization

Comprehensive Understanding of Stereoelectronic Effects on Reactivity

The reactivity of this compound is governed by a complex interplay of steric and electronic effects from the chloro and iodo substituents. The electron-withdrawing inductive effect of both halogens will decrease the basicity of the amine and influence the reactivity of the aromatic ring in electrophilic substitution reactions. The ortho-chloro group will exert a significant steric hindrance around the aminomethyl group, which could be exploited to achieve selectivity in certain reactions. A thorough investigation using kinetic studies, Hammett analysis, and computational modeling would provide a deeper understanding of these effects.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues

Machine learning (ML) and artificial intelligence (AI) are powerful tools for accelerating chemical research. In the context of this compound, ML models could be trained on data from related halogenated benzylamines to predict various properties, such as pKa, solubility, and reactivity in different chemical transformations. AI could also be employed to design novel analogues with optimized properties for specific applications by exploring the vast chemical space of possible substitution patterns. This predictive capability would streamline the discovery of new molecules with desired functions.

Exploration of Novel Chemical Transformations and Applications of the Compound

The presence of three distinct reactive sites—the amine, the chloro group, and the iodo group—makes this compound a versatile building block for organic synthesis. The iodo group is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various substituents at the 3-position. The amine can be readily derivatized to form amides, sulfonamides, and other functional groups. Future research should explore the use of this compound in the synthesis of novel heterocyclic systems, ligands for catalysis, and potentially as a fragment in the design of biologically active molecules.

Multi-Disciplinary Academic Collaborations to Advance Fundamental Understanding

A comprehensive understanding of this compound and its derivatives will benefit greatly from multi-disciplinary collaborations. Synthetic organic chemists can work on developing new reactions and synthetic routes. Physical chemists can perform detailed spectroscopic and computational studies to elucidate the fundamental electronic and structural properties. Collaboration with materials scientists could lead to the development of new functional materials incorporating this molecule. Such synergistic efforts are crucial for translating fundamental chemical knowledge into practical applications.

Addressing Challenges in the Synthesis of Highly Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound presents several challenges. Achieving regioselective functionalization of the aromatic ring can be difficult due to the directing effects of the existing substituents. The chemoselective transformation of one functional group in the presence of others requires careful choice of reagents and reaction conditions. For instance, performing a reaction at the amine without affecting the halogen substituents, or selectively reacting one halogen over the other, requires orthogonal protection and reaction strategies. Overcoming these challenges will be key to unlocking the full synthetic potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-3-iodophenyl)methanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves multi-step functionalization of the phenyl ring. For example, iodination and chlorination can be achieved via directed ortho-metalation or halogen-exchange reactions. A Buchwald-Hartwig amination or reductive amination may introduce the methanamine group. Reaction optimization should focus on solvent selection (e.g., toluene for improved solubility ), catalyst loading (e.g., 2 mol% transition metal catalysts ), and temperature control to minimize dehalogenation. Yield optimization can employ techniques like in-situ monitoring via NMR or LC-MS to track intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of aromatic protons, chlorine, iodine substituents, and the methanamine group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from chlorine/iodine .
  • HPLC/GC-MS : To assess purity (>95%) and detect residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : Immediate rinsing with water for skin/eye contact; consult poison control if ingested .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or computational DFT calculations to study bond-breaking/forming steps. For example, monitor Suzuki-Miyaura coupling reactions to assess the impact of iodine’s steric bulk on catalytic cycles . Use 13^{13}C-labeled substrates to track carbon-carbon bond formation .

Q. What strategies resolve contradictions in reported biological activity data for halogenated methanamine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, ensuring consistent assay conditions (e.g., cell lines, concentration ranges) .
  • Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
  • Structural Analogues : Test compounds like (3',3-Difluorobiphenyl-4-yl)methanamine to isolate the role of iodine vs. other halogens.

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate solubility, cytochrome P450 interactions, and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify metabolic hotspots .

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing hazardous waste?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces solvent use and improves safety .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Recover transition metal catalysts via filtration or magnetic separation .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectroscopic data for halogenated methanamine derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by aromatic protons or halogen proximity .
  • X-ray Crystallography : Confirm regiochemistry of iodine and chlorine substituents unambiguously .

Q. What statistical methods validate the reproducibility of biological assays involving this compound?

  • Methodological Answer :

  • ANOVA : Compare inter- and intra-experimental variability across triplicate runs .
  • Z’-Factor : Assess assay robustness (Z’ > 0.5 indicates high reliability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.